

Stability of the Monobactam Antibiotic BO-1165 Against Beta-Lactamases: A Technical Guide

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Compound of Interest

Compound Name: BO-1165

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This technical guide provides a comprehensive overview of the stability of **BO-1165**, a monobactam antibiotic, in the presence of various bacterial beta-lactamases. The document synthesizes available data on its resistance to hydrolysis, inhibitory activity, and the methodologies used to determine these properties.

Executive Summary

BO-1165 is a monobactam antibiotic with a notable degree of stability against a wide range of common beta-lactamases.^{[1][2]} It is not significantly hydrolyzed by common plasmid- and chromosomally-mediated Richmond-Sykes type Ia, Ic, and Id beta-lactamases.^{[1][2]} However, some degree of hydrolysis has been observed with beta-lactamases from specific Gram-negative bacteria, including *Proteus vulgaris*, *Pseudomonas cepacia* (now *Burkholderia cepacia*), *Klebsiella oxytoca*, and *Pseudomonas maltophilia* (now *Stenotrophomonas maltophilia*).^[3] **BO-1165** also demonstrates inhibitory activity against the *Enterobacter cloacae* P99 and inducible *Pseudomonas aeruginosa* beta-lactamases.^{[1][2]} Despite its general stability, bacteria with derepressed beta-lactamase expression may exhibit higher minimum inhibitory concentrations (MICs) for **BO-1165**.^{[1][2]} Furthermore, exposure to **BO-1165** has been shown to select for resistant isolates in *E. cloacae* and *C. freundii*.^{[1][2]}

Quantitative Data Summary

While precise kinetic parameters (K_m , V_{max} , k_{cat}) for the hydrolysis of **BO-1165** by specific beta-lactamases are not readily available in the published literature, the following tables summarize the qualitative stability and antimicrobial activity against beta-lactamase-producing organisms.

Table 1: Stability of **BO-1165** to Various Beta-Lactamases

Beta-Lactamase Source/Type	Stability of BO-1165	Reference
Plasmid-mediated (General)	Good	[3]
Chromosome-mediated (General)	Good	[3]
Richmond-Sykes Type Ia, Ic, Id	Not hydrolyzed to any appreciable extent	[1][2]
<i>Proteus vulgaris</i>	Slightly hydrolyzed	[3]
<i>Pseudomonas cepacia</i> (<i>Burkholderia cepacia</i>)	Slightly hydrolyzed	[3]
<i>Klebsiella oxytoca</i>	Slightly hydrolyzed	[3]
<i>Pseudomonas maltophilia</i> (<i>Stenotrophomonas maltophilia</i>)	Slightly hydrolyzed	[3]
<i>Morganella morganii</i>	More stable than carumonam and BO-1166 (cis-isomers)	[4]

Table 2: Inhibitory Activity of **BO-1165** Against Beta-Lactamases

Target Beta-Lactamase	Inhibitory Activity	Reference
<i>Enterobacter cloacae</i> P99	Inhibits	[1][2]
Inducible <i>Pseudomonas aeruginosa</i> beta-lactamases	Inhibits	[1][2]

Table 3: Minimum Inhibitory Concentrations (MICs) of **BO-1165** Against Beta-Lactamase-Producing Bacteria

Bacterial Species	Beta-Lactamase Production Status	MIC Range (µg/mL)	Reference
Enterobacter spp.	Derepressed	4 - 32	[1][2]
Citrobacter freundii	Derepressed	4 - 32	[1][2]
Majority of Enterobacteriaceae (not derepressed)	Not specified	≤ 0.125	[1][2]

Experimental Protocols

The following are detailed methodologies representative of the experiments used to assess the stability of **BO-1165** to beta-lactamases.

Beta-Lactamase Stability Assay (Spectrophotometric Method)

This protocol describes a common method for determining the rate of hydrolysis of a beta-lactam antibiotic by a purified beta-lactamase enzyme.

Objective: To quantify the stability of **BO-1165** against a specific beta-lactamase by measuring the change in absorbance as the beta-lactam ring is hydrolyzed.

Materials:

- Purified beta-lactamase preparation
- **BO-1165** standard
- Phosphate buffer (e.g., 50 mM, pH 7.0)
- UV/Vis spectrophotometer

- Quartz cuvettes

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **BO-1165** in the appropriate buffer.
 - Dilute the purified beta-lactamase to a working concentration in the same buffer.
- Spectrophotometer Setup:
 - Set the spectrophotometer to the wavelength of maximum absorbance for **BO-1165** (this needs to be determined empirically).
 - Blank the instrument with the phosphate buffer.
- Hydrolysis Reaction:
 - Add a known concentration of **BO-1165** to a cuvette containing the buffer and allow the temperature to equilibrate (typically 25°C or 37°C).
 - Initiate the reaction by adding a small volume of the beta-lactamase solution to the cuvette and mix quickly.
 - Immediately begin recording the absorbance at regular intervals for a set period. A decrease in absorbance indicates hydrolysis of the beta-lactam ring.
- Data Analysis:
 - The initial rate of hydrolysis is determined from the linear portion of the absorbance vs. time plot.
 - Kinetic parameters such as V_{max} and K_m can be calculated by measuring the initial rates at various substrate (**BO-1165**) concentrations and fitting the data to the Michaelis-Menten equation.
 - The catalytic efficiency (k_{cat}/K_m) can then be determined.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This protocol outlines the standardized method for determining the MIC of **BO-1165** against beta-lactamase-producing bacterial strains.

Objective: To determine the lowest concentration of **BO-1165** that inhibits the visible growth of a bacterial isolate.

Materials:

- **BO-1165** stock solution
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5×10^8 CFU/mL)
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)

Procedure:

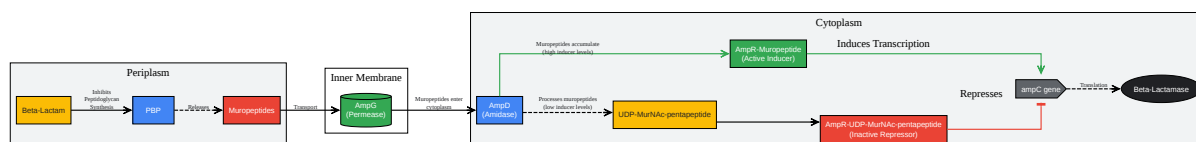
- Preparation of Antibiotic Dilutions:
 - Perform serial twofold dilutions of the **BO-1165** stock solution in CAMHB in the wells of a 96-well plate to achieve the desired final concentration range.
- Inoculation:
 - Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Inoculate each well containing the antibiotic dilutions with the bacterial suspension.
 - Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation:

- Incubate the microtiter plates at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - Following incubation, examine the plates for bacterial growth (turbidity).
 - The MIC is the lowest concentration of **BO-1165** at which there is no visible growth.

Visualizations

Beta-Lactamase Induction Signaling Pathway

The induction of chromosomal AmpC beta-lactamases, for which **BO-1165** is a poor inducer, is a complex process linked to peptidoglycan recycling.[1][2] The core pathway involves the proteins AmpG, AmpD, and AmpR.

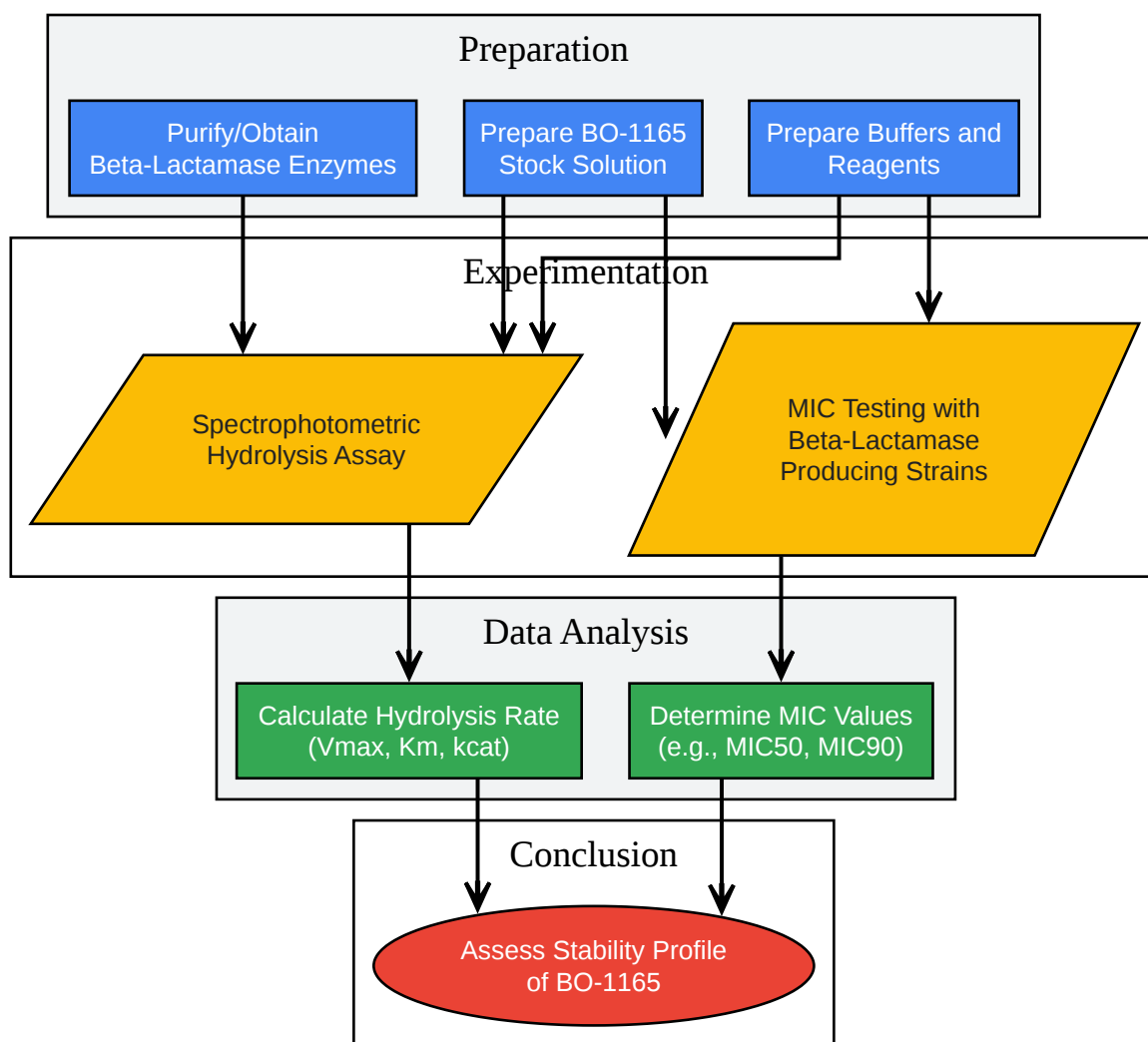


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Caption: The AmpG-AmpR-AmpC signaling pathway for inducible beta-lactamase expression.

Experimental Workflow for Beta-Lactamase Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of an antibiotic like **BO-1165** against a panel of beta-lactamases.



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Caption: A generalized workflow for determining the stability of **BO-1165** to beta-lactamases.

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